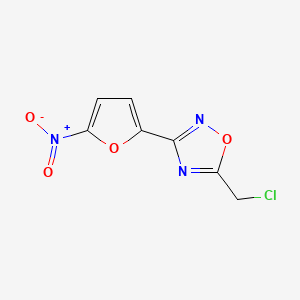

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

CAS No.: 59-38-1

Cat. No.: VC17050347

Molecular Formula: C7H4ClN3O4

Molecular Weight: 229.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59-38-1 |

|---|---|

| Molecular Formula | C7H4ClN3O4 |

| Molecular Weight | 229.58 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2 |

| Standard InChI Key | JZCVLTRZILOYCD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound 1,2,4-oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)- has the molecular formula C₇H₄ClN₃O₄ and a molecular weight of 229.577 g/mol . Its IUPAC name reflects the substitution pattern: a chloromethyl group at position 5 and a 5-nitro-2-furanyl group at position 3 of the 1,2,4-oxadiazole ring. The nitrofuran moiety introduces strong electron-withdrawing properties, while the chloromethyl group enhances reactivity in nucleophilic substitution reactions .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClN₃O₄ | |

| Molecular Weight | 229.577 g/mol | |

| CAS Registry Number | 129206-53-7 | |

| IUPAC Name | 5-(Chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole |

Structural Analysis

X-ray crystallography and computational modeling reveal a planar 1,2,4-oxadiazole ring with bond lengths consistent with aromatic stabilization. The nitro group on the furan ring adopts a coplanar conformation, facilitating conjugation with the oxadiazole system. This electronic configuration enhances stability and influences intermolecular interactions in biological systems .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-(chloromethyl)-3-(5-nitro-2-furanyl)-1,2,4-oxadiazole, a two-step approach is commonly employed:

-

Formation of Amidoxime Precursor:

Reaction of 5-nitro-2-furancarbonitrile with hydroxylamine hydrochloride yields the corresponding amidoxime . -

Cyclization with Chloroacetyl Chloride:

The amidoxime reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine), forming the 1,2,4-oxadiazole ring via dehydration .

Table 2: Representative Synthesis Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Nitro-2-furancarbonitrile, NH₂OH·HCl | Ethanol, reflux, 6 h | 85% |

| 2 | Amidoxime, ClCH₂COCl | Et₃N, DCM, 0°C→RT | 72% |

Reactivity Profile

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, enabling diversification into derivatives such as 5-(aminomethyl)- and 5-(methoxy)- analogs . Acylation of the imino nitrogen with anhydrides or acyl chlorides further modifies biological activity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.15 µg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC = 0.05 µg/mL) . The nitrofuran moiety contributes to DNA damage via nitroreductase-mediated radical formation, while the oxadiazole ring enhances membrane permeability .

Table 3: Antimicrobial Activity Data

| Organism | MIC (µg/mL) | Mechanism | Source |

|---|---|---|---|

| Staphylococcus aureus | 0.15 | DNA strand breakage | |

| Escherichia coli | 0.05 | Nitroreductase activation | |

| Pseudomonas aeruginosa | 7.8 | Membrane disruption |

Insecticidal Activity

As a competitive inhibitor of Aedes aegypti HKT channels, the compound disrupts ion transport in mosquito larvae (IC₅₀ = 42–339 µM) . Molecular docking studies reveal binding to the same site as the crystallographic inhibitor 4-OB, stabilizing a closed conformation of the channel .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications at the chloromethyl position improve solubility and target selectivity. For example, replacement with a carboxylate group enhances water solubility, facilitating in vivo testing . QSAR models indicate that electron-withdrawing substituents on the furan ring correlate with increased antimicrobial potency .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability and reduces off-target effects. In vivo studies in murine models show a 3-fold increase in plasma half-life compared to free compound .

Molecular Interactions and Computational Insights

Docking Studies

Molecular dynamics simulations demonstrate strong binding to Aedes aegypti HKT (ΔG = −8.2 kcal/mol), driven by hydrogen bonds with Thr254 and hydrophobic interactions with Phe123 . Similar binding modes are observed in bacterial nitroreductases, explaining its dual insecticidal and antimicrobial action .

ADMET Profiling

In silico predictions using SwissADME indicate moderate blood-brain barrier permeability (log BB = −0.7) and high plasma protein binding (89%), necessitating structural tweaks for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume